molecular formula C13H9ClOS B397357 S-(4-chlorophenyl) benzenecarbothioate

S-(4-chlorophenyl) benzenecarbothioate

Cat. No.: B397357
M. Wt: 248.73g/mol
InChI Key: VXAIIOQFGJBEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) benzenecarbothioate is a thioester derivative characterized by a benzene ring (benzenecarbothioate) linked via a thioester group (-S-C(=O)-) to a 4-chlorophenyl substituent. This compound belongs to a broader class of organosulfur derivatives, which are often explored for pesticidal and industrial applications due to their stability and reactivity.

Properties

Molecular Formula

C13H9ClOS

Molecular Weight

248.73g/mol

IUPAC Name

S-(4-chlorophenyl) benzenecarbothioate

InChI

InChI=1S/C13H9ClOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

VXAIIOQFGJBEKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-(4-chlorophenyl) benzenecarbothioate with three organophosphorus compounds containing chlorophenyl or thioester-like moieties, as referenced in Pesticide Chemicals Glossary (2001) .

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Primary Use
This compound Thioester, 4-chlorophenyl, benzene Inferred: Potential pesticide (structural analogy)
S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate (Carbophenothion) Phosphorodithioate, 4-chlorophenylthio Acaricide, insecticide
S-(((2-chlorophenyl)(1-oxybutyl)amino)methyl) O,O-dimethyl phosphorodithioate (Fosmethilan) Phosphorodithioate, 2-chlorophenyl, oxybutyl Insecticide
S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet) Phosphorodithioate, isoindole-1,3-dione Insecticide, acaricide

Key Observations:

Structural Differences: this compound lacks the phosphorus core present in carbophenothion, fosmethilan, and phosmet. Its thioester group distinguishes it from phosphorodithioates, which are more reactive due to P=S bonds .

Functional Implications: Stability: Thioesters like this compound are generally more hydrolytically stable than phosphorodithioates, which degrade rapidly in alkaline environments. This could translate to longer environmental persistence. Bioactivity: Phosphorodithioates (e.g., carbophenothion) inhibit acetylcholinesterase in pests, a mechanism less likely in thioesters. However, the chlorophenyl group may enhance lipid solubility, improving membrane penetration in target organisms .

Applications: While carbophenothion and phosmet are commercial insecticides, this compound’s use remains speculative.

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